(1-Nitrobut-2-en-1-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
62753-14-4 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-nitrobut-2-enylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-8,10H,1H3 |
InChI Key |
DLWOIUXZEZZSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Reactivity and Transformational Pathways of 1 Nitrobut 2 En 1 Yl Benzene and Congeners
Nucleophilic Addition Reactions to the Activated Olefinic System
The carbon-carbon double bond in nitroalkenes, such as (1-Nitrobut-2-en-1-yl)benzene and its congeners, is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This electronic characteristic makes the olefinic system susceptible to attack by a wide range of nucleophiles. researchgate.net The conjugate addition of nucleophiles to these activated alkenes, commonly known as the Michael addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The resulting products, particularly γ-nitro carbonyl compounds, are highly valuable and versatile synthetic intermediates that can be transformed into a variety of other functional groups and complex molecules, including γ-amino acids and 1,4-dicarbonyl compounds. encyclopedia.pubmsu.edu
The Michael addition of carbon and heteroatom nucleophiles to α,β-unsaturated nitroalkenes is a powerful method for constructing highly functionalized molecules. mdpi.com Over the past few decades, significant advancements have been made in developing asymmetric versions of this reaction, employing both organocatalysts and metal-based catalysts to achieve high levels of stereocontrol. researchgate.netrsc.org These reactions provide access to chiral building blocks that are essential for the synthesis of pharmaceuticals and natural products. encyclopedia.pub
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, offering an alternative to traditional metal-based catalysts. mdpi.com In the context of Michael additions to nitroalkenes, several classes of organocatalysts have proven to be highly effective.
Chiral primary and secondary amines, such as proline and its derivatives, are frequently used to catalyze the addition of aldehydes and ketones. mdpi.commdpi.com The catalytic cycle typically proceeds through the formation of an enamine intermediate from the reaction of the amine catalyst with the carbonyl compound. mdpi.commdpi.comorgsyn.org This enamine then acts as a nucleophile, attacking the electron-deficient nitroalkene. mdpi.com Diarylprolinol silyl (B83357) ethers are another class of highly effective catalysts for these transformations, often providing excellent enantioselectivity. orgsyn.org
Bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, have emerged as a powerful tool for these reactions. Thiourea-based catalysts derived from chiral diamines, such as (R,R)-1,2-diphenylethylenediamine (DPEN), are prominent examples. mdpi.commdpi.com The primary amine moiety of the catalyst reacts with a ketone or aldehyde to form the nucleophilic enamine, while the thiourea (B124793) group activates the nitroalkene via hydrogen bonding interactions with the nitro group. mdpi.commdpi.comsemanticscholar.org This dual activation model is crucial for achieving high reactivity and stereoselectivity. Similarly, squaramide-based catalysts also function through hydrogen bonding to activate the nitroalkene acceptor. encyclopedia.pubmdpi.com
The scope of these reactions is broad, accommodating various aldehydes, ketones, and substituted nitroalkenes. mdpi.commdpi.com The addition of additives, such as carboxylic acids, can often accelerate the reaction and improve yields. mdpi.com
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|---|
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-Nitrostyrene | 99 | 9:1 | 99 (syn) | mdpi.com |
| Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 75 | - | 96 | orgsyn.org |
| trans-4-Hydroxyprolylamide | Propanal | (E)-2-(2-nitrovinyl)furan | 85 | 95:5 | >99 | organic-chemistry.org |
| Quinine-based squaramide | Malonic acid half-thioester | trans-β-Nitrostyrene | 91 | - | 95 | encyclopedia.pub |
Alongside organocatalysis, chiral metal complexes have been extensively developed for asymmetric Michael additions to nitroalkenes. These catalysts often exhibit high efficiency and enantioselectivity. A notable example is the use of a chiral bis(cyclohexyldiamine)-based Ni(II) complex, which effectively catalyzes the addition of tert-butyl phenyl malonate to β-nitrostyrene in high yield and enantioselectivity. encyclopedia.pub
Dinuclear metal complexes offer a unique catalytic environment where two metal centers can cooperate to activate both the nucleophile and the electrophile. Self-assembled dinuclear zinc complexes derived from Bis-ProPhenol ligands have demonstrated remarkable efficacy in promoting the direct conjugate addition of challenging nucleophiles, such as 2(5H)-furanone, to a variety of nitroalkenes. nih.gov These reactions proceed with high levels of diastereo- and enantioselectivity, showcasing the ability of bimetallic systems to control complex stereochemical outcomes. nih.gov
| Catalyst System | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|---|
| Ni(II)-bis(cyclohexyldiamine) complex | tert-Butyl phenyl malonate | trans-β-Nitrostyrene | 96 | - | 96 | encyclopedia.pub |
| (S,S)-Bis-ProPhenol-ZnEt₂ | 2(5H)-Furanone | trans-β-Nitrostyrene | 91 | 17:1 | 96 | nih.gov |
| (S,S)-Bis-ProPhenol-ZnEt₂ | 2(5H)-Furanone | (E)-1-nitro-4-phenylbut-1-ene | 85 | 14:1 | 97 | nih.gov |
The synthetic utility of the Michael addition to nitroalkenes is significantly enhanced when it is incorporated into tandem or cascade reactions. In these processes, the initial Michael adduct undergoes a subsequent intramolecular cyclization in a one-pot operation, rapidly building molecular complexity. beilstein-journals.org
A well-documented example is the tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds. semanticscholar.orgnih.govresearchgate.netacs.org This reaction, often promoted by a phase transfer catalyst, leads to the formation of highly substituted dihydrofurans in excellent yields. semanticscholar.orgnih.govacs.org In some cases, this process is accompanied by the elimination of the nitro group. semanticscholar.orgnih.gov
Organocatalytic domino reactions are also prevalent. For instance, a domino Michael/intramolecular aldol (B89426) reaction catalyzed by diphenylprolinol silyl ether has been employed to construct bicyclic systems, which served as key intermediates in the total synthesis of steroids. orgsyn.org Similarly, tandem oxa-Michael-aldol sequences between salicylaldehydes and α,β-unsaturated cyclic ketones can produce tetrahydroxanthones. beilstein-journals.org The reaction of 2,3-allenoates with organozinc reagents can proceed through a tandem Michael addition/cyclization to yield polysubstituted cyclobutenones, which are otherwise difficult to access. organic-chemistry.orgnih.gov These tandem strategies provide efficient access to a diverse range of heterocyclic and carbocyclic frameworks.
| Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Nitroalkene + 1,3-Dicarbonyl | Phase Transfer Catalyst | Polysubstituted Dihydrofuran | semanticscholar.orgacs.org |
| Nitroalkane + α,β-Unsaturated Aldehyde | Diphenylprolinol silyl ether | Bicyclo[4.3.0]nonane derivative | orgsyn.org |
| Salicylaldehyde + α,β-Unsaturated Ketone | Chiral Pyrrolidine (B122466) | Tetrahydroxanthone | beilstein-journals.org |
| 2,3-Allenoate + Organozinc Reagent | None (Thermal) | Polysubstituted Cyclobutenone | organic-chemistry.orgnih.gov |
Understanding the reaction mechanism is critical for rational catalyst design and optimization. For the organocatalytic Michael addition of aldehydes and ketones to nitroalkenes, the mechanism is widely accepted to proceed via enamine catalysis. mdpi.comresearchgate.net A chiral secondary amine catalyst, such as a proline derivative, condenses with the carbonyl compound to form a chiral enamine. mdpi.comorgsyn.org This enamine, which is more nucleophilic than the corresponding enol or enolate, attacks the β-carbon of the nitroalkene. mdpi.com Subsequent hydrolysis releases the product and regenerates the catalyst. mdpi.com
In bifunctional catalysis, particularly with thiourea-based systems, a dual activation model is operative. The amine functionality generates the enamine, while the thiourea moiety simultaneously activates the nitroalkene electrophile through double hydrogen bonding with the two oxygen atoms of the nitro group. mdpi.commdpi.com This cooperative activation lowers the energy of the transition state and provides a well-defined chiral environment, leading to high stereoselectivity. mdpi.com Density Functional Theory (DFT) calculations have been employed to support this proposed mechanism. mdpi.comsemanticscholar.org
The stereochemical outcome is dictated by the transition state geometry. For catalysts like diarylprolinol silyl ethers, it is proposed that the bulky diarylmethyl silyl ether group effectively shields one face of the enamine, forcing the nitroalkene to approach from the less sterically hindered face, thus controlling the enantioselectivity. orgsyn.org The presence of acidic co-catalysts can accelerate the reaction, not only by activating the nitroalkene but also by facilitating the final hydrolysis step to regenerate the catalyst. orgsyn.orgnih.gov
The Michael addition to nitroalkenes is most frequently performed with carbon-based nucleophiles, leading to the formation of a new carbon-carbon bond. mdpi.com A wide array of carbon nucleophiles, or their precursors, have been successfully employed in these reactions.
Aldehydes and ketones are the most common Michael donors in organocatalytic variants, generating valuable γ-nitroaldehydes and γ-nitroketones, respectively. mdpi.com The reaction conditions have been optimized to achieve high yields and stereoselectivities for a broad range of substrates. mdpi.commdpi.com
"Soft" carbon nucleophiles, such as malonic esters (e.g., diethyl malonate), are also excellent partners in Michael additions to nitroalkenes. encyclopedia.pub These reactions can be catalyzed by both organocatalysts and metal complexes. encyclopedia.pub Another important class of carbon nucleophiles is nitroalkanes. msu.edu The conjugate addition of a nitroalkane to a nitroalkene produces a 1,3-dinitro compound, which serves as a versatile precursor to 1,3-diamines upon reduction. msu.edursc.org
The scope of carbon nucleophiles extends to organometallic reagents as well. For example, organozinc reagents have been shown to add to 2,3-allenoates in a Michael fashion as the first step of a tandem cyclization sequence. organic-chemistry.orgnih.gov Furthermore, electron-rich aromatic compounds can act as nucleophiles in Friedel-Crafts-type additions to nitroalkenes, although this proceeds via electrophilic aromatic substitution rather than conjugate addition. researchgate.net
| Nucleophile Type | Specific Example | Product Type | Reference |
|---|---|---|---|
| Aldehyde | Propanal | γ-Nitroaldehyde | orgsyn.org |
| Ketone | Cyclohexanone | γ-Nitroketone | mdpi.com |
| Malonic Ester | Diethyl malonate | γ-Nitro-diester | encyclopedia.pub |
| Nitroalkane | 2-Nitropropane | 1,3-Dinitroalkane | msu.edu |
| Organometallic | Organozinc Reagent | Initial Michael Adduct | organic-chemistry.orgnih.gov |
Michael Addition Reactions of Nitroalkenes
Cycloaddition Chemistry of Conjugated Nitroalkenes
Conjugated nitroalkenes, including this compound, are versatile participants in cycloaddition reactions. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the conjugated system, allowing these compounds to react as either electron-deficient dienes or dienophiles in various cycloaddition processes. This reactivity provides a powerful platform for the synthesis of complex cyclic and polycyclic structures.
[4+2] Cycloaddition Reactions (Hetero-Diels-Alder Reactions)
In the context of [4+2] cycloadditions, conjugated nitroalkenes can function as heterodienes, where the nitro group and the adjacent double bond constitute the 4π-electron component. These reactions, often termed hetero-Diels-Alder reactions, typically proceed under an inverse-electron-demand scenario. This reactivity is favored when the nitroalkene reacts with an electron-rich dienophile, a situation opposite to the normal-electron-demand Diels-Alder reaction. The primary product of this cycloaddition is a cyclic nitronate, which serves as a versatile intermediate for further synthetic transformations.
Intermolecular hetero-Diels-Alder reactions of conjugated nitroalkenes provide a direct route to six-membered heterocyclic rings. The scope of this reaction is broad, encompassing a variety of electron-rich alkenes as dienophiles. The reaction of nitrostyrenes with different dienophiles has been shown to proceed with a high degree of diastereoselectivity, consistently preserving the geometry of the dienophile in the resulting cycloadduct.
Lewis acids are often employed as catalysts to enhance the reactivity of the nitroalkene and to control the stereochemical outcome of the cycloaddition. For instance, the reaction of various nitroalkenes with cyclic dienes in the presence of a Lewis acid has been demonstrated to yield syn diastereomers as the major products, arising from an endo-folded transition state.
The substrate scope for the dienophile is extensive and includes, but is not limited to, vinyl ethers, enamines, and simple alkenes bearing electron-donating substituents. The nature of the substituents on both the nitroalkene and the dienophile plays a crucial role in determining the reaction rate and selectivity. For a substrate like this compound, the phenyl and methyl groups would be expected to influence the steric and electronic properties of the heterodiene system, thereby affecting its reactivity and the stereochemical course of the cycloaddition.
Below is an illustrative table of the types of dienophiles that have been successfully employed in hetero-Diels-Alder reactions with conjugated nitroalkenes, which could be applicable to this compound.
| Dienophile Class | Example | Expected Product Type with this compound |
| Vinyl Ethers | Ethyl vinyl ether | 3,6-Dihydro-2H-1,2-oxazine derivative |
| Enamines | 1-Pyrrolidinocyclohexene | Bicyclic 3,6-Dihydro-2H-1,2-oxazine derivative |
| Simple Alkenes | Styrene | Tetrahydro-1,2-oxazine derivative |
This table is representative of the general substrate scope and not based on experimentally verified reactions for this compound specifically.
The intramolecular version of the hetero-Diels-Alder reaction of nitroalkenes offers significant strategic advantages in the synthesis of complex polycyclic molecules. By tethering the dienophile to the nitroalkene substrate, the entropic barrier to cycloaddition is reduced, often facilitating the reaction under milder conditions than its intermolecular counterpart. This strategy allows for the efficient construction of fused and bridged ring systems with a high degree of stereocontrol.
A key advantage of the intramolecular hetero-Diels-Alder reaction is its ability to set multiple stereocenters in a single step. The geometry of the transition state is constrained by the tether, leading to predictable stereochemical outcomes. This has been effectively utilized in the stereocontrolled synthesis of complex natural products. For example, this methodology has been applied to the synthesis of trans-decalin ring systems, which form the core of many biologically active compounds.
Furthermore, the initial cycloadduct, a cyclic nitronate, can be engaged in subsequent transformations. For instance, tandem reaction sequences involving an initial intramolecular [4+2] cycloaddition followed by an intramolecular [3+2] cycloaddition of the resulting nitronate have been developed. This powerful strategy enables the rapid assembly of intricate polycyclic frameworks from relatively simple linear precursors, converting polyenes into functionalized polycyclic systems bearing up to six stereogenic centers.
Stereocontrol in the intramolecular Diels-Alder reactions of nitroalkenes is profoundly influenced by the geometry of the reactant and the nature of substituents along the tether. The stereochemical outcome of these reactions can often be predicted by considering the conformational preferences of the transition state. An endo-transition state is frequently favored, leading to specific diastereomers.
The geometry of the dienophile within the tether is preserved in the product, a hallmark of concerted cycloaddition reactions. For instance, a dienophile with a cis- or trans-configuration will lead to a corresponding cis- or trans-fused ring system in the product.
Allylic substituents, such as the phenyl group in this compound, can exert significant stereocontrol. These substituents can influence the facial selectivity of the cycloaddition by sterically shielding one face of the diene or dienophile, or through electronic interactions that stabilize a particular transition state geometry. In the context of the intramolecular Diels-Alder reaction, substituents on the tether can introduce steric repulsions that favor a specific transition state, thereby enhancing the stereoselectivity of the cyclization. For example, steric repulsions between substituents on the tether can accelerate the reaction and promote the formation of a single diastereomer.
The interplay of these factors—reactant geometry, conformational biases of the tether, and the steric and electronic effects of substituents—provides a powerful toolkit for the stereocontrolled synthesis of complex cyclic molecules.
[2+2] Cycloaddition Reactions
In addition to [4+2] cycloadditions, conjugated nitroalkenes are also known to participate in [2+2] cycloaddition reactions, particularly under photochemical conditions. These reactions provide a direct route to highly functionalized and often strained cyclobutane (B1203170) derivatives.
The mechanism of the photochemical [2+2] cycloaddition of enones with alkenes, a related class of compounds, is thought to proceed in a stepwise manner. The reaction is initiated by the photoexcitation of the conjugated system to an excited state. This excited species then interacts with a ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. A similar mechanistic pathway is proposed for conjugated nitroalkenes.
The regioselectivity of the [2+2] cycloaddition is governed by the stability of the intermediate diradical. In the case of this compound, the phenyl and nitro groups would play a key role in stabilizing the radical centers, thus directing the regiochemical outcome of the reaction.
Visible-light-induced [2+2] cycloadditions of 2-arylnitroethenes with various olefins have been shown to produce nitro-substituted cyclobutanes. The stereochemistry of these reactions is often complex, with the potential to form multiple diastereomers. However, by carefully selecting the reaction conditions and the nature of the reactants, a degree of stereocontrol can be achieved.
Below is a table summarizing the cycloaddition reactions discussed:
| Cycloaddition Type | Reactant Roles for Nitroalkene | Key Features | Product Type |
| [4+2] Hetero-Diels-Alder | 4π-electron component (heterodiene) | Typically inverse-electron-demand; often Lewis acid-catalyzed; high stereocontrol. | Cyclic nitronates (leading to six-membered heterocycles) |
| [2+2] Cycloaddition | 2π-electron component | Often photochemically induced; proceeds via a diradical intermediate. | Cyclobutane derivatives |
[3+2] Dipolar Cycloaddition Reactions with Various 1,3-Dipoles
The conjugated nitroalkene functionality in this compound serves as a potent dipolarophile for [3+2] cycloaddition reactions. This reactivity allows for the stereocontrolled synthesis of complex five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the double bond for attack by a variety of 1,3-dipoles, including nitrones, nitrile oxides, and azomethine ylides.
With Nitrones: The reaction of this compound with nitrones is a classic example of a 1,3-dipolar cycloaddition, leading to the formation of isoxazolidine (B1194047) rings. wikipedia.org The regioselectivity of this concerted, pericyclic process is governed by frontier molecular orbital (FMO) theory. wikipedia.org For an electron-poor dipolarophile like this compound, the reaction is typically controlled by the interaction between the highest occupied molecular orbital of the nitrone (HOMOnitrone) and the lowest unoccupied molecular orbital of the nitroalkene (LUMOalkene). This interaction generally favors the formation of 4-nitroisoxazolidine derivatives. The stereospecificity of the reaction ensures that the geometry of the alkene is retained in the product. wikipedia.org α,β-Unsaturated nitrones can also participate in these cycloadditions, offering a pathway to more complex isoxazolidine structures. kaust.edu.sa
With Nitrile Oxides: Nitrile oxides, often generated in situ from precursor oximes, readily react with the activated alkene of this compound. This cycloaddition yields 2-isoxazoline rings, which are precursors to a wide range of functionalized molecules, including β-hydroxy ketones and γ-amino alcohols. mdpi.com The reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the β-carbon of the nitroalkene, placing the nitro group at the 4-position of the resulting isoxazoline. mdpi.com
With Azomethine Ylides: Azomethine ylides are versatile 1,3-dipoles for the synthesis of substituted pyrrolidines. rsc.orgnih.gov Their reaction with this compound provides a direct route to functionalized pyrrolidine rings bearing both phenyl and nitro groups. These reactions can be catalyzed by metal complexes, enabling high levels of enantioselectivity. nih.gov The use of cyclic azomethine ylide precursors can also lead to the formation of complex, bridged bicyclic structures. nih.gov Studies on analogous systems, such as the reaction of N-methyl azomethine ylide with conjugated nitrodienes, show that the reaction proceeds via a polar mechanism to yield substituted pyrroline (B1223166) derivatives. nih.gov
| 1,3-Dipole | Dipolarophile | Product Type | Key Features | Reference |
|---|---|---|---|---|
| C-Phenyl-N-methylnitrone | Nitroalkene | 4-Nitroisoxazolidine | High regioselectivity; HOMOdipole-LUMOdipolarophile control. | wikipedia.org |
| Benzonitrile oxide | Nitroalkene | 4-Nitro-2-isoxazoline | Regioselective formation of 3,5-disubstituted isoxazoline. | mdpi.com |
| N-methyl azomethine ylide | Nitroalkene | 4-Nitropyrrolidine | Access to highly substituted pyrrolidine core; potential for asymmetric catalysis. | nih.govnih.gov |
Tandem and Cascade Cycloaddition Sequences for Complex Architecture Construction
The reactivity of the nitroalkene moiety can be harnessed in more sophisticated tandem or cascade sequences to rapidly build molecular complexity. These processes, where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot, are highly efficient in organic synthesis.
A potential cascade involving a congener of this compound could begin with a 6π-electrocyclization. For instance, a suitably designed nitrodienylbenzene could undergo a thermally induced 6π-electrocyclization to form a cyclic nitronate intermediate. scispace.com This highly reactive nitronate, a 1,3-dipole itself, can be trapped in situ by a dipolarophile (such as an acrylate (B77674) or another alkene) via a [3+2] cycloaddition. This one-pot, two-step domino process forms two rings and can generate multiple stereocenters with high selectivity, leading to complex tricyclic nitroso acetals. scispace.com This strategy demonstrates how the inherent reactivity of the nitro-conjugated system can be leveraged to construct densely functionalized, polycyclic architectures from relatively simple linear precursors.
Another approach involves tandem cycloadditions using multiple dipolarophiles. For example, a reaction could be designed where an azomethine ylide reacts first with this compound, and the resulting pyrrolidine, still containing reactive functional groups, undergoes a subsequent intramolecular cycloaddition or another intermolecular reaction to build complex polyheterocyclic systems. nih.gov Such programmable sequential cycloadditions allow for the synthesis of enantiomerically pure, complex products by carefully controlling the order of reagent addition. nih.gov
| Initial Reaction | Intermediate | Subsequent Reaction | Final Product Architecture | Reference |
|---|---|---|---|---|
| 6π-Electrocyclization of a nitrodienylbenzene | Cyclic Nitronate (1,3-dipole) | Intermolecular [3+2] Cycloaddition | Tricyclic Nitroso Acetal | scispace.com |
| [3+2] Cycloaddition of Azomethine Ylide | Functionalized Pyrrolidine | Intramolecular Diels-Alder | Polycyclic Tropane Scaffold | nih.gov |
Reactivity of the Aromatic Moiety: Electrophilic Aromatic Substitution Potentials
While much of the reactivity of this compound is centered on the nitroalkene moiety, the phenyl group can also participate in chemical transformations, most notably electrophilic aromatic substitution (EAS). The substituent, a 1-nitrobut-2-en-1-yl group, exerts a strong electronic influence on the aromatic ring.
The nitroalkene system is powerfully electron-withdrawing due to the combined inductive and resonance effects of the nitro group, which are relayed through the conjugated double bond to the phenyl ring. This effect significantly deactivates the aromatic ring towards electrophilic attack, making it less nucleophilic than benzene (B151609). lkouniv.ac.in Consequently, EAS reactions on this compound require harsher conditions (e.g., stronger acids, higher temperatures) than those needed for benzene itself. libretexts.org
The electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the meta position. lkouniv.ac.in Attack at the ortho or para positions would place a destabilizing partial positive charge in the carbocation intermediate (the sigma complex) adjacent to the electron-withdrawing side chain. masterorganicchemistry.com In contrast, attack at the meta position keeps the positive charge away from the deactivating group, resulting in a more stable intermediate and a lower activation energy for its formation. masterorganicchemistry.com
Therefore, standard EAS reactions such as nitration (with HNO3/H2SO4), halogenation (with Br2/FeBr3 or Cl2/AlCl3), and sulfonation (with fuming H2SO4) are expected to yield the corresponding 1,3-disubstituted benzene derivatives. Friedel-Crafts alkylation and acylation reactions are generally not feasible on strongly deactivated rings like this one. lkouniv.ac.in
| Reaction | Reagents | Expected Major Product | Substituent Effect |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 1-(1-Nitrobut-2-en-1-yl)-3-nitrobenzene | Strong deactivation, meta-directing |
| Bromination | Br2, FeBr3 | 1-Bromo-3-(1-nitrobut-2-en-1-yl)benzene | Strong deactivation, meta-directing |
| Sulfonation | Fuming H2SO4 | 3-(1-Nitrobut-2-en-1-yl)benzenesulfonic acid | Strong deactivation, meta-directing |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | No reaction | Ring too deactivated for reaction. |
Radical-Mediated Transformations Involving the Nitroalkene System
The electron-deficient double bond in this compound is susceptible to attack by radical species. Radical additions to nitroalkenes provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds under neutral conditions. The reaction typically initiates with the generation of a radical, which then adds to the β-position of the nitroalkene, generating a stabilized α-nitro radical intermediate. This intermediate can then be trapped or participate in further transformations.
One potential pathway involves radical cyclization. If this compound were modified to contain a tethered radical precursor, an intramolecular radical addition could occur. For example, an N-allyl-haloacetamide derivative could undergo an atom-transfer radical cyclization (ATRC) to form N-containing heterocyclic compounds like substituted pyrrolidinones. nih.gov In such a sequence, a radical generated on the tether would add to the nitro-activated double bond in an exo or endo fashion, followed by trapping of the resulting α-nitro radical to complete the cyclization.
Furthermore, radical addition can initiate difunctionalization or trifunctionalization reactions. An initial radical addition to the alkene could be followed by atom or group transfer, or a subsequent cyclization, to incorporate multiple new functional groups into the molecule in a single cascade process. These transformations highlight the versatility of the nitroalkene system as a radical acceptor for the construction of complex molecular frameworks.
Stereochemical Aspects in the Synthetic Transformations of 1 Nitrobut 2 En 1 Yl Benzene
Enantioselective Synthesis of Chiral Derivatives
The creation of chiral derivatives from achiral starting materials is a fundamental goal of asymmetric synthesis. For substrates like (1-Nitrobut-2-en-1-yl)benzene, the conjugate addition of nucleophiles is a powerful method for introducing new stereocenters. The development of organocatalysis has provided a diverse toolkit for achieving high enantioselectivity in these reactions. nih.govnih.gov
Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea (B124793), hydroxyl group) and a Lewis base (e.g., tertiary amine) moiety, are particularly effective. mdpi.comrsc.org The catalyst activates the nitroalkene through hydrogen bonding with the nitro group, lowering its LUMO, while simultaneously activating the nucleophile via deprotonation or enamine formation. This dual activation within a chiral scaffold directs the nucleophile to a specific face of the alkene, resulting in an enantiomerically enriched product. For instance, the Michael addition of dimethyl malonate to β-nitrostyrene, a close analogue of this compound, can be catalyzed by cinchona alkaloid-derived thioureas to afford the product in high yield and excellent enantiomeric excess (ee). rsc.org
The table below illustrates the enantioselective Michael addition of various nucleophiles to aryl nitroalkenes using different organocatalysts, demonstrating the high levels of stereocontrol achievable.
| Nitroalkene | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| β-Nitrostyrene | Dimethyl malonate | Cinchonine-thiourea | Toluene (B28343) | -20 | 95 | 94 | rsc.org |
| β-Nitrostyrene | Cyclohexanone | (S)-Proline-tetrazole | DMSO | RT | 98 | 99 | mdpi.com |
| (E)-1-Nitro-4-phenylbut-1-ene | 1,3-Dicarbonyl compound | Squaramide catalyst | CH2Cl2 | RT | 92 | 97 | researchgate.net |
| β-Nitrostyrene | Nitropropane | DMAP-thiourea hybrid | Toluene | RT | 94 | 95 | msu.edu |
Diastereoselective Outcomes in Addition and Cycloaddition Processes
When a reaction creates a second stereocenter in a molecule that is already chiral, or when two new stereocenters are formed simultaneously, the relative configuration of these centers becomes critical. Such reactions are termed diastereoselective. For this compound, both addition and cycloaddition reactions can proceed with high levels of diastereocontrol.
In Michael additions, the reaction of a prochiral nucleophile (like a ketone) with a nitroalkene can generate two new stereocenters. The relative orientation of the substituents determines whether the product is the syn or anti diastereomer. The choice of catalyst and reaction conditions can often steer the reaction towards one diastereomer over the other. For example, the addition of aldehydes to nitroalkenes catalyzed by chiral secondary amines typically yields the syn adduct as the major product. nih.gov However, specific catalysts, such as certain biphenyl-based chiral amines, have been developed to favor the formation of the less common anti diastereomer. nih.gov
The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, is another key transformation where diastereoselectivity is paramount. Nitroalkenes can act as potent dienophiles. In reactions with cyclic dienes like cyclopentadiene, the approach of the diene to the dienophile can occur from two faces, leading to endo or exo products. The endo product is often favored due to secondary orbital interactions, a principle known as the Alder-endo rule. The presence of substituents on both the diene and the nitroalkene further influences the facial selectivity, leading to specific diastereomeric outcomes. mdpi.com
The following table provides examples of diastereoselective reactions involving aryl nitroalkenes.
| Reaction Type | Nitroalkene | Reagent | Catalyst/Conditions | dr (syn:anti or endo:exo) | Reference |
|---|---|---|---|---|---|
| Michael Addition | β-Nitrostyrene | Propanal | (S)-Proline derivative | 95:5 (syn:anti) | nih.gov |
| Diels-Alder | β-Nitrostyrene | Cyclopentadiene | Neat, 25 °C | 88:12 (endo:exo) | mdpi.com |
| Michael Addition | β-Nitrostyrene | Cyclohexanone | Thiourea catalyst | 99:1 (syn:anti) | mdpi.com |
| Diels-Alder | 1-Nitropropene | Cyclopentadiene | Lewis Acid (EtAlCl2) | >95:5 (endo:exo) | rsc.org |
Computational and Theoretical Investigations of 1 Nitrobut 2 En 1 Yl Benzene Reactivity
Density Functional Theory (DFT) Studies for Reaction Pathways and Energy Profiles
Density Functional Theory (DFT) has become an indispensable tool for exploring the potential energy surfaces of reactions involving nitroalkenes. These studies allow for the detailed mapping of reaction pathways, the identification of intermediates and transition states, and the calculation of associated energy profiles, which are fundamental to understanding reaction kinetics and thermodynamics.
DFT calculations have been extensively applied to various reactions of conjugated nitroalkenes, which serve as excellent models for the reactivity of (1-Nitrobut-2-en-1-yl)benzene. For instance, in [3+2] cycloaddition reactions, DFT studies have shown that these processes typically proceed through a one-step, asynchronous mechanism. All attempts to locate a hypothetical zwitterionic intermediate in some of these reactions have been unsuccessful, suggesting a polar, single-step mechanism is preferred from a kinetic standpoint. The energy profiles calculated for these reactions reveal the activation energies required for different pathways, thereby explaining observed regioselectivity.
| Reaction Type | Model Compound | Computational Method | Key Finding (Energy) |
| [3+2] Cycloaddition | Nitroethene + Nitrous Oxide | wb97xd/6-311+G(d) (PCM) | Kinetically favored formation of Δ²-4-nitro-1-oxa-2,3-diazolines. |
| [3+2] Cycloaddition | Nitroethene + Benzonitrile N-oxides | B3LYP/6-31G(d) | Proceeds via a one-step mechanism through asynchronous transition states. |
| Hetero Diels-Alder | E-2-phenyl-1-nitroethene | ωB97XD/6-311G(d) (PCM) | Favored reaction path proceeds through a stepwise mechanism with a zwitterionic intermediate. |
| Michael Addition | β-nitrostyrene + Acetylacetone (B45752) | PBE/DLPNO-CCSD(T) | The C-C bond formation is the rate-determining step with a calculated overall barrier of 22.8 kcal/mol. |
Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For a molecule like this compound, which acts as an electrophile in many reactions, the energy and localization of its LUMO are of paramount importance.
The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO of the conjugated system, making nitroalkenes potent electrophiles. This is quantitatively supported by Conceptual DFT, which calculates global electronic properties. For instance, conjugated nitroalkenes are characterized as strong electrophiles with high global electrophilicity (ω) indices, often exceeding 1.5 eV. In reactions, the direction of electron density flow is predicted from the nucleophile (which has a higher electronic chemical potential, μ) to the electrophilic nitroalkene.
FMO analysis can successfully rationalize the regioselectivity observed in reactions such as cycloadditions. The interaction between the HOMO of the nucleophile and the LUMO of the nitroalkene determines the preferred orientation of attack. The coefficients of the frontier orbitals at different atomic centers indicate the most likely sites of bond formation. For conjugated nitroalkenes, the LUMO is typically localized on the β-carbon of the nitrovinyl group, making it the primary site for nucleophilic attack.
| Compound/Reactant Class | HOMO Energy (eV) | LUMO Energy (eV) | Global Electrophilicity (ω) (eV) | Reactivity Role |
| Nitroethene | - | - | > 1.5 | Electrophile |
| E-2-phenyl-1-nitroethene | - | - | 2.67 | Strong Electrophile |
| Nitrous Oxide | - | - | - | Nucleophile (relative to nitroalkene) |
| Thio-analog of butadiene | - | - | 1.00 | Nucleophile |
Transition State Modeling and Prediction of Stereochemical Outcomes
The stereochemical outcome of a reaction is determined at the transition state (TS) level. Computational modeling of transition states provides invaluable insights into why a particular stereoisomer is formed preferentially. By calculating the energies of different diastereomeric transition states, chemists can predict and explain the stereoselectivity of reactions involving this compound.
For instance, in organocatalyzed Michael additions to nitroalkenes, the catalyst, nucleophile, and electrophile form a well-organized ternary complex in the transition state. DFT calculations can model these complex structures, revealing crucial non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another. In the asymmetric Michael addition of acetylacetone to β-nitrostyrene, modeling of the transition state successfully predicted an enantiomeric excess of 88%, which aligns well with experimental results ranging from 84% to 92%.
Theoretical studies on the Michael addition of alkoxide anions to nitroolefins have also been used to analyze the factors controlling diastereoselectivity. These models consider factors like steric hindrance and electrostatic interactions in the competing transition states leading to syn and anti products. Similarly, in cycloaddition reactions, the geometry of the transition state dictates the stereochemistry of the resulting cyclic product. DFT calculations can distinguish between different modes of approach (e.g., endo vs. exo) by comparing the activation energies of the corresponding transition states.
Electronic Structure Analysis and the Activating Role of the Nitro Group
The reactivity of this compound is fundamentally governed by its electronic structure, with the nitro group playing a dominant role. The nitro group is a powerful electron-withdrawing group, a property that arises from the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This strong inductive and resonance effect significantly influences the electron distribution across the entire molecule.
The electron-withdrawing nature of the nitro group activates the conjugated C=C double bond towards nucleophilic attack. It polarizes the π-system, creating a significant partial positive charge (δ+) on the β-carbon atom relative to the nitro group. This electrophilic activation is the primary reason why nitroalkenes are excellent Michael acceptors and participate readily in a variety of conjugate addition reactions. Computational studies, such as Mulliken charge analysis, can quantify this charge distribution and confirm the electrophilic nature of the β-carbon.
Furthermore, the nitro group can stabilize the negative charge that develops in the intermediate formed after nucleophilic attack (a nitronate anion). This stabilization lowers the energy of the reaction intermediate and, consequently, the activation energy of the initial addition step, further promoting the reaction. Electronic structure calculations performed on nitroaromatic compounds like nitrobenzene, a key structural component of the title molecule, provide a benchmark for understanding these effects. These studies confirm the substantial withdrawal of electron density from the phenyl ring by the nitro group, a principle that extends to the activation of the adjacent double bond in this compound.
Synthetic Utility and Derivatization Strategies of 1 Nitrobut 2 En 1 Yl Benzene
Application as a Core Building Block for Diverse Heterocyclic Compounds
The electron-deficient nature of the double bond in (1-Nitrobut-2-en-1-yl)benzene, a consequence of the strong electron-withdrawing nitro group, renders it an excellent Michael acceptor and a reactive component in cycloaddition reactions. These characteristics are widely exploited in the synthesis of a variety of heterocyclic compounds.
Formation of Nitro-Functionalized Five-Membered Heterocyclic Systems
This compound is a precursor for the synthesis of nitro-functionalized five-membered heterocyclic systems. A notable example is its homolog, (Z)-(2-nitroprop-1-en-1-yl)benzene, which undergoes a facile reaction with diazomethane (B1218177) to produce a pyrazoline derivative. nih.gov This reaction proceeds via a [3+2] cycloaddition, where diazomethane acts as a 1,3-dipole. The resulting pyrazoline can subsequently eliminate the nitro group under thermal, acidic, or basic conditions to yield 3-methyl-4-phenyl-1H-pyrazole. nih.gov This two-step process highlights the utility of the nitroalkene as a masked building block for constructing substituted pyrazoles.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |
| (Z)-(2-nitroprop-1-en-1-yl)benzene | Diazomethane | Pyrazoline derivative | [3+2] Cycloaddition | nih.gov |
Stereocontrolled Synthesis of Substituted Cyclopentane (B165970) Derivatives
While direct applications of this compound in the stereocontrolled synthesis of cyclopentane derivatives are not extensively documented in readily available literature, the general reactivity of nitroalkenes suggests their potential in such transformations. Nitroalkenes are known to participate in palladium-catalyzed [3+2] cycloaddition reactions with trimethylenemethane, yielding nitro-substituted cyclopentanes with excellent enantioselectivity. organic-chemistry.org This methodology provides a pathway to highly functionalized cyclopentane rings, which are prevalent in many biologically active molecules. The nitro group in the resulting cyclopentane can then be further manipulated to introduce diverse functionalities.
Conversion to Aliphatic and Alicyclic Amines, and other Nitrogen-Containing Compounds
The nitro group of this compound can be readily reduced to an amino group, providing access to a range of aliphatic and alicyclic amines. The reduction of nitroalkenes is a well-established transformation in organic synthesis, with various reagents and conditions available to achieve this conversion.
Commonly employed methods for the reduction of α,β-unsaturated nitro compounds to saturated amines include catalytic hydrogenation over palladium-on-carbon, which reduces both the double bond and the nitro group. Other methods involve the use of iron metal or lithium aluminium hydride. The choice of reducing agent can sometimes allow for selective reduction of the nitro group while preserving the double bond, or vice versa, offering synthetic flexibility.
| Reducing Agent | Product Type |
| Catalytic Hydrogenation (e.g., Pd/C) | Saturated Amine |
| Iron Metal | Saturated Amine |
| Lithium Aluminium Hydride | Saturated Amine |
Strategies for Denitration and Efficient Functional Group Interconversion
The nitro group in this compound is not only a precursor to amines but can also be completely removed or converted into other functional groups, significantly enhancing its synthetic utility. Denitration reactions allow for the use of the nitroalkene as a temporary activating group that can be excised after serving its synthetic purpose.
Radical-mediated denitration is a common strategy. For instance, treatment with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can effectively replace the nitro group with a hydrogen atom. This allows for the formation of a carbon-carbon bond via a Michael addition, followed by the removal of the nitro group to afford the denitrated product.
Furthermore, the nitro group can be transformed into other functionalities. For example, the Nef reaction allows for the conversion of a primary nitroalkane into a ketone or an aldehyde under oxidative or reductive conditions, respectively. While this compound is a secondary nitroalkene, related transformations of the nitro group in its derivatives can lead to a diverse array of functional groups, thereby expanding the synthetic possibilities.
Prospective Research Directions in 1 Nitrobut 2 En 1 Yl Benzene Chemistry
Development of Innovative Catalytic Systems for Enhanced Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The presence of a stereocenter in (1-Nitrobut-2-en-1-yl)benzene makes the development of asymmetric transformations a high-priority research area. Organocatalysis has emerged as a powerful tool for such transformations, offering a metal-free and often more sustainable alternative to traditional methods. scienceopen.comresearchgate.net
Future research will likely focus on designing and applying novel chiral organocatalysts for reactions involving this compound. Building on the success of catalysts used for other nitroalkenes, several classes of organocatalysts hold significant promise. rsc.org Chiral primary and secondary amines, for instance, can activate substrates through the formation of enamines or iminium ions, facilitating a range of enantioselective additions. rsc.orgmdpi.com Bifunctional catalysts, such as thioureas and squaramides derived from cinchona alkaloids or chiral diamines, are particularly promising. scienceopen.commdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol. mdpi.comsnnu.edu.cn
The vinylogous nature of the reactivity of this compound opens up possibilities for catalytic, asymmetric vinylogous Michael additions. nih.gov Developing catalysts that can control the γ-site selectivity in reactions with various nucleophiles would be a significant advancement, providing access to highly functionalized chiral molecules with multiple stereocenters. nih.govacs.org
Table 1: Prospective Catalytic Systems for Asymmetric Transformations of this compound
| Catalyst Type | Mode of Activation | Potential Asymmetric Reaction | Expected Outcome |
| Chiral Primary Amines | Enamine/Dienamine Catalysis | Vinylogous Michael Addition | High enantioselectivity and γ-regioselectivity. nih.gov |
| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine/Iminium Ion Catalysis | Michael and Aldol-type reactions | Access to chiral γ-nitro carbonyl compounds. rsc.org |
| Bifunctional Thiourea (B124793)/Squaramide Catalysts | Hydrogen Bonding | Conjugate additions, Cycloadditions | High diastereo- and enantioselectivity through dual activation. scienceopen.commdpi.com |
| Chiral Phase-Transfer Catalysts | Ion-Pairing | Asymmetric alkylations | Formation of new C-C bonds with stereocontrol. rsc.org |
| Chiral Lewis Acids | Coordination to Nitro Group | Diels-Alder and Michael Reactions | Enhanced reactivity and enantioselectivity. |
Exploration of Novel Reaction Pathways and Multicomponent Methodologies
Beyond established transformations, future research will aim to uncover novel reaction pathways for this compound. Its unique electronic and structural features make it an ideal substrate for domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly build molecular complexity. rsc.orgresearchgate.net Such processes are highly efficient and atom-economical. For instance, a domino Michael-Henry reaction could be envisioned, leading to the formation of complex cyclic or acyclic structures with multiple stereocenters. uniovi.es
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a product containing structural elements of all starting materials, represent another promising frontier. organic-chemistry.orgtcichemicals.comfu-berlin.de MCRs are highly convergent and ideal for generating libraries of structurally diverse molecules for drug discovery and materials science. tcichemicals.com Designing novel MCRs that incorporate this compound as a key component could provide rapid access to complex γ-nitro compounds. researchgate.net For example, a Passerini or Ugi-type MCR could potentially be adapted to utilize the unique reactivity of this nitroalkene. fu-berlin.denih.gov
Furthermore, the participation of this compound in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could lead to the synthesis of novel five- and six-membered heterocyclic systems. sci-rad.com Given the high electrophilicity of conjugated nitroalkenes, it is conceivable that under specific catalytic conditions, this compound could act as a reactive component in such transformations. sci-rad.com
Table 2: Hypothetical Multicomponent Reaction Involving this compound
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| Aza-Diels-Alder/Michael Addition Cascade | This compound | Aromatic Aldehyde | Amine | Highly substituted piperidine (B6355638) derivatives |
| Ugi-type Reaction | This compound (as electrophile) | Isocyanide | Carboxylic Acid | Amine |
| Passerini-type Reaction | This compound (as electrophile) | Isocyanide | Carboxylic Acid | α-Acyloxy carboxamide derivatives |
Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Future research will increasingly rely on advanced spectroscopic and computational tools to probe the intricate details of reactions involving this compound.
In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, will be invaluable for real-time monitoring of reaction kinetics and the detection of transient intermediates. This allows for a more dynamic understanding of the reaction progress compared to traditional offline analysis. The formation and consumption of key species, such as nitronate intermediates, can be tracked, providing insights into the rate-determining steps and potential side reactions. acs.org
Mass spectrometry techniques, particularly electrospray ionization (ESI-MS), can be used to identify key intermediates and even non-covalent complexes between the catalyst and substrates, shedding light on the mode of catalyst operation. researchgate.net Gas chromatography-mass spectrometry (GC-MS) remains a vital tool for profiling reaction mixtures and identifying by-products, which can help in elucidating reaction pathways. researchgate.net
Computational chemistry, especially Density Functional Theory (DFT), will play a pivotal role in complementing experimental studies. nih.govmdpi.com DFT calculations can be used to model reaction energy profiles, elucidate the structures of transition states, and rationalize the origins of stereoselectivity. frontiersin.orgresearchgate.net For asymmetric reactions catalyzed by organocatalysts, computational studies can reveal the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that are responsible for stereoinduction. snnu.edu.cnresearchgate.net
Table 3: Application of Advanced Probes for Mechanistic Studies
| Technique | Information Gained | Application to this compound Chemistry |
| In-situ FTIR/NMR | Reaction kinetics, detection of intermediates. | Monitoring the formation of nitronate intermediates in base-catalyzed reactions. |
| ESI-MS | Identification of intermediates and catalyst-substrate complexes. researchgate.net | Characterizing the binding of chiral thiourea catalysts to the nitro group. |
| GC-MS | Product and by-product identification. researchgate.net | Analyzing the product distribution in domino reactions to understand competing pathways. |
| DFT Calculations | Transition state structures, reaction energy profiles, origins of selectivity. nih.govmdpi.com | Rationalizing the enantioselectivity observed in organocatalyzed Michael additions. |
| X-ray Crystallography | Unambiguous structure determination of products and catalyst-substrate adducts. nih.gov | Confirming the absolute and relative stereochemistry of newly synthesized chiral molecules. |
Sustainable and Green Chemistry Approaches in Nitroalkene Synthesis and Reactivity
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govrsc.org Future research on this compound will be strongly influenced by these principles.
In terms of synthesis, developing catalytic, atom-economical methods for the preparation of this compound itself is a key goal. This could involve exploring novel catalysts based on earth-abundant and non-toxic metals like iron for reductive cascade reactions from readily available starting materials. nih.govnih.govresearchgate.net The use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) or ethyl lactate, in both the synthesis and subsequent reactions of the nitroalkene will also be a focus. mdpi.com
Biocatalysis offers a particularly attractive green approach for transformations of nitroalkenes. acs.org Enzymes, such as ene reductases from the Old Yellow Enzyme (OYE) family, are known to catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.govtudelft.nl Exploring the use of these enzymes for the asymmetric reduction of the double bond in this compound could provide a highly efficient and environmentally benign route to chiral γ-nitroalkanes. nih.gov Similarly, alcohol dehydrogenases could be employed for the enantioselective reduction of related nitroketones to access chiral nitroalcohols. mdpi.com
Furthermore, developing reactions that can be performed in water or under solvent-free conditions would significantly enhance the green credentials of the chemistry. The use of recyclable heterogeneous catalysts, including immobilized organocatalysts or enzymes, will also be a key research direction to improve the sustainability and economic viability of these synthetic processes. researchgate.netnih.gov
Table 4: Green Chemistry Strategies for this compound Chemistry
| Green Chemistry Principle | Strategy | Application Example |
| Catalysis | Use of organocatalysts, biocatalysts, or earth-abundant metal catalysts. scienceopen.comnih.gov | Enantioselective reduction of the C=C bond using an ene reductase. acs.orgnih.gov |
| Atom Economy | Designing domino and multicomponent reactions. rsc.orgresearchgate.net | One-pot synthesis of complex heterocycles from simple starting materials. |
| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or bio-based alternatives. mdpi.com | Performing Michael additions in ethanol (B145695) or water. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing highly active catalysts that do not require heating. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Biocatalytic synthesis of precursors from renewable sources. |
| Waste Prevention | Developing high-yield, high-selectivity reactions with recyclable catalysts. researchgate.net | Immobilizing a chiral organocatalyst on a solid support for easy recovery and reuse. |
Q & A
Q. How can machine learning improve the prediction of this compound’s spectroscopic fingerprints?
- Answer : Train neural networks (e.g., CNN or GNN) on spectral databases (NIST, SDBS). Use molecular descriptors (Mordred, RDKit) as input features. Validate models via k-fold cross-validation and SHAP analysis to interpret feature importance. Open-source tools like Chemprop or DeepSpectra are recommended .如何寻找适合自己的baseline02:41

Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

